molecular formula C24H20N4O2S B12127783 3-[(3,4-dimethylphenyl)sulfonyl]-1-phenyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine

3-[(3,4-dimethylphenyl)sulfonyl]-1-phenyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine

Cat. No.: B12127783
M. Wt: 428.5 g/mol
InChI Key: BUKNJEFSAIALRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrroloquinoxaline sulfonamide class, characterized by a quinoxaline core fused with a pyrrole ring. The substitution at the 3-position with a 3,4-dimethylphenyl sulfonyl group and at the 1-position with a phenyl moiety distinguishes it from related derivatives. Such substitutions influence its physicochemical properties (e.g., solubility, lipophilicity) and biological interactions, particularly in targeting enzymes like SIRT1 or kinase pathways .

Properties

Molecular Formula

C24H20N4O2S

Molecular Weight

428.5 g/mol

IUPAC Name

3-(3,4-dimethylphenyl)sulfonyl-1-phenylpyrrolo[3,2-b]quinoxalin-2-amine

InChI

InChI=1S/C24H20N4O2S/c1-15-12-13-18(14-16(15)2)31(29,30)22-21-24(27-20-11-7-6-10-19(20)26-21)28(23(22)25)17-8-4-3-5-9-17/h3-14H,25H2,1-2H3

InChI Key

BUKNJEFSAIALRT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)C5=CC=CC=C5)N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes: The synthetic routes for this compound involve the condensation of appropriate precursors. One common method is the reaction between a sulfonyl chloride and an amine, followed by cyclization. The choice of reagents and conditions may vary, but the overall strategy remains consistent.

Industrial Production: Industrial production methods typically optimize yield, scalability, and cost-effectiveness. These may involve continuous flow processes, solid-phase synthesis, or other efficient techniques.

Chemical Reactions Analysis

Reaction Types:

    Oxidation: Undergoes oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

    Substitution: Exhibits nucleophilic substitution reactions at suitable positions.

    Reduction: Can be reduced to corresponding amines or other derivatives.

Common Reagents and Conditions:

    Sulfonyl Chlorides: Used for sulfonylation.

    Amines: React with sulfonyl chlorides to form the target compound.

    Cyclization Conditions: Promote the formation of the pyrroloquinoxaline ring system.

Major Products: The major product is the desired compound itself, with the sulfonyl and pyrroloquinoxaline moieties intact.

Scientific Research Applications

Chemistry:

    Building Block: Used in the synthesis of more complex molecules.

    Fluorescent Probes: Modified derivatives may serve as fluorescent probes for biological studies.

Biology and Medicine:

    Biological Activity: Investigated for potential pharmacological effects.

    Drug Development: May be a lead compound for drug discovery.

Industry:

    Materials Science:

Mechanism of Action

The exact mechanism of action is context-dependent and requires further research. it likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below highlights key structural differences and similarities:

Compound Name Substituents (Position 1) Substituents (Position 3) Molecular Formula Molecular Weight Key References
3-[(3,4-Dimethylphenyl)sulfonyl]-1-phenyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine Phenyl 3,4-Dimethylphenyl sulfonyl C26H22N4O2S* ~466.56* N/A**
CAY10602 (1-(4-Fluorophenyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine) 4-Fluorophenyl Phenyl sulfonyl C22H15FN4O2S 418.44
1-[2-(4-Fluorophenyl)ethyl]-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine 2-(4-Fluorophenyl)ethyl Phenyl sulfonyl C24H19FN4O2S 446.50
3-(4-Methoxyphenyl)sulfonyl-1-(3-phenylpropyl)pyrrolo[3,2-b]quinoxalin-2-amine 3-Phenylpropyl 4-Methoxyphenyl sulfonyl C26H24N4O3S 472.56
[5-(1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-pyridin-2-yl]-(2-chloro-6-fluoro-benzyl)-amine 2-Chloro-6-fluoro-benzyl Benzenesulfonyl (pyridin-3-ylmethyl) C26H20ClFN4O2S 506.99

Estimated based on structural similarity to CAY10602. *No direct data on this compound in provided evidence; inferred from analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.